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Compound of Interest

3,5-Di-tert-butyl-2-
Compound Name:
methoxybenzaldehyde

Cat. No. B152259

For researchers, scientists, and professionals in drug development, the precise structural
elucidation of chemical compounds is paramount. This guide provides a comparative overview
of the spectroscopic data for 3,5-Di-tert-butyl-2-methoxybenzaldehyde, a valuable
intermediate in organic synthesis. We present a detailed analysis of its *H NMR, 3C NMR, FT-
IR, and Mass Spectrometry data, offering a comprehensive spectroscopic profile.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from various spectroscopic
techniques for the structural characterization of 3,5-Di-tert-butyl-2-methoxybenzaldehyde.
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Spectroscopic

Assignment/interpr

. Parameter Value .
Technique etation
1H NMR (CDCls, 400 . _
Chemical Shift (d) 10.43 ppm (s, 1H, -CHO)
MHz)
. . (d, J=2.6 Hz, 1H, Ar-
Chemical Shift (d) 7.65 ppm H)
. . (d, J=2.6 Hz, 1H, Ar-
Chemical Shift (d) 7.58 ppm H)
Chemical Shift (d) 3.91 ppm (s, 3H, -OCHs5)
Chemical Shift (d) 1.43 ppm (s, 9H, -C(CHs3)3)
Chemical Shift (d) 1.33 ppm (s, 9H, -C(CHs3)3)
13C NMR (CDCls, 100 _ _
Chemical Shift (d) 191.1 ppm (C=0)
MHz)
Chemical Shift (3) 160.2 ppm (Ar-C-OCHs)
Chemical Shift (d) 142.3 ppm (Ar-C)
Chemical Shift (d) 139.8 ppm (Ar-C)
Chemical Shift (d) 130.3 ppm (Ar-C-CHO)
Chemical Shift (d) 128.4 ppm (Ar-CH)
Chemical Shift (d) 127.9 ppm (Ar-CH)
Chemical Shift (d) 64.2 ppm (-OCH?3)
Chemical Shift (d) 35.6 ppm (-C(CHs)3)
Chemical Shift (3) 34.9 ppm (-C(CH3)3)
Chemical Shift (d) 31.5 ppm (-C(CHs3)3)
Chemical Shift (8) 29.4 ppm (-C(CH3)3)
FT-IR (ATR) Wavenumber (cm~1) ~2960 cm™1 C-H stretch (aliphatic)
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C-H stretch
Wavenumber (cm~1) ~2870 cm™1

(aldehyde)

C=0 stretch
Wavenumber (cm~1) ~1685 cm™1

(aldehyde)

C=C stretch
Wavenumber (cm~1) ~1580 cm™1 )

(aromatic)
Wavenumber (cm~1) ~1240 cm™1 C-O stretch (ether)
Mass Spectrometry

m/z 248 [M]* (Molecular lon)

(ED
m/z 233 [M-CHs]*

[M-CzHs]* or [M-
m/z 219

CHOJ*
m/z 191 [M-C(CHs3)s]*

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure
reproducibility and accurate comparison.

'H NMR Spectroscopy

Objective: To determine the proton environment in the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:

o Sample Preparation: Approximately 5-10 mg of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
was dissolved in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Data Acquisition: The sample was transferred to a 5 mm NMR tube. The spectrum was
acquired at room temperature using a standard proton pulse sequence. A sufficient number
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of scans were averaged to obtain a good signal-to-noise ratio.

o Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting
spectrum was phased and baseline corrected. The chemical shifts were referenced to the
TMS signal at 0.00 ppm.

3C NMR Spectroscopy

Objective: To identify the number and types of carbon atoms in the molecule.
Instrumentation: 100 MHz NMR Spectrometer.
Procedure:

» Sample Preparation: A more concentrated sample of approximately 20-30 mg of the
compound was dissolved in 0.6 mL of CDCIs with TMS.

o Data Acquisition: A standard proton-decoupled pulse sequence was used to acquire the
spectrum at room temperature. A sufficient number of scans were accumulated to achieve an
adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.

» Data Processing: The FID was processed with a line broadening factor of 1 Hz. The
spectrum was Fourier transformed, phased, and baseline corrected. Chemical shifts were
referenced to the central peak of the CDClIs solvent signal at 77.16 ppm.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance
(ATR) accessory.

Procedure:

o Sample Preparation: A small amount of the solid 3,5-Di-tert-butyl-2-methoxybenzaldehyde
was placed directly onto the ATR crystal.
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o Data Acquisition: Firm and even pressure was applied to the sample using the instrument's
pressure clamp to ensure good contact with the crystal. A background spectrum of the clean,
empty ATR crystal was recorded first. Then, the sample spectrum was recorded over the
range of 4000-400 cm~1,

o Data Processing: The sample spectrum was automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electron lonization (EIl) source.
Procedure:

o Sample Introduction: A small amount of the sample was introduced into the ion source,
typically via a direct insertion probe or after separation by gas chromatography.

« lonization: The sample was vaporized and then bombarded with a beam of electrons
(typically at 70 eV) to induce ionization and fragmentation.

e Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

o Detection: The abundance of each ion was measured by a detector to generate the mass
spectrum.

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques discussed.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Structural Elucidation Workflow
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Caption: Workflow for Spectroscopic Structural Elucidation.

» To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-Di-tert-butyl-2-
methoxybenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b152259#1h-nmr-spectrum-of-3-5-di-tert-butyl-2-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152259?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

